![molecular formula C18H19NO4 B5525112 methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

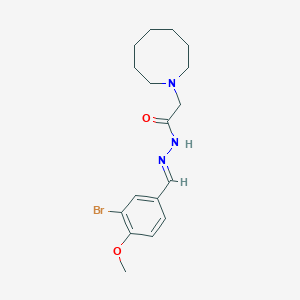

Synthesis Analysis

The synthesis of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate and its derivatives involves multiple steps, starting from acetoacetic esters or acetylglycine derivatives. These procedures enable the preparation of various heterocyclic systems, demonstrating the compound's utility as a versatile synthon for creating complex molecules with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997); (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Molecular Structure Analysis

Structural analysis of derivatives of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate reveals complex molecular geometries conducive to forming heterocyclic compounds. These analyses often involve X-ray crystallography to elucidate the molecular conformations and intermolecular interactions critical for the compound's reactivity and subsequent transformation into desired heterocyclic systems (Asaruddin, Wahab, Mohamed, Rosli, & Fun, 2010).

Chemical Reactions and Properties

The chemical reactivity of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate encompasses various reactions, such as Michael addition, cyclization, and nucleophilic substitution, facilitating the synthesis of a wide range of heterocyclic structures. This reactivity is exploited in synthesizing compounds like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and pyrazino[1,2-a]pyrimidin-4-one, among others (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

One of the key applications of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate derivatives is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other pyridine and pyrimidine derivatives from related methyl and phenylmethyl esters showcases the versatility of these compounds in generating bioactive heterocycles (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, derivatives of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been utilized to prepare a range of substituted fused pyrimidinones, highlighting the compound's utility in generating nucleophilic and electrophilic reaction pathways for heterocyclic system synthesis (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Photopolymerization and Material Science

In material science, derivatives of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate have been explored for their photopolymerization properties. The development of novel alkoxyamine compounds bearing chromophore groups linked directly to the aminoxyl function illustrates the potential of these compounds in initiating polymerization processes under UV irradiation. Such advancements point to new possibilities in creating polymers with tailored properties for specific applications (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Advanced Material Synthesis

Furthermore, the application of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate derivatives extends to the synthesis of hyperbranched aromatic polyimides, showcasing the compound's role in creating high-performance materials. These polyimides, prepared via polyamic acid methyl ester precursors, exhibit desirable properties such as solubility in common organic solvents, which is crucial for their application in electronic and optical devices (Yamanaka, Jikei, & Kakimoto, 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-7-6-10-16(13(12)2)23-11-17(20)19-15-9-5-4-8-14(15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYFCETZBURFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)